molecular formula C10H15NO2 B14046285 tert-butyl (2S)-2-ethynylazetidine-1-carboxylate CAS No. 833474-03-6

tert-butyl (2S)-2-ethynylazetidine-1-carboxylate

Cat. No.: B14046285
CAS No.: 833474-03-6
M. Wt: 181.23 g/mol
InChI Key: KJAIWAAPVOYBFJ-MRVPVSSYSA-N
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Description

Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an azetidine ring with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-ethynylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts .

Major Products

The major products formed from these reactions include various substituted azetidines, carbonyl compounds, and saturated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the azetidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate is unique due to its combination of an ethynyl group and an azetidine ring, which provides distinct reactivity and stability compared to other tert-butyl esters. This uniqueness makes it valuable in specialized applications in organic synthesis and drug development .

Properties

CAS No.

833474-03-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

tert-butyl (2S)-2-ethynylazetidine-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3/t8-/m1/s1

InChI Key

KJAIWAAPVOYBFJ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C#C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C#C

Origin of Product

United States

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